molecular formula C12H11N3OS B1479731 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2097954-70-4

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479731
CAS No.: 2097954-70-4
M. Wt: 245.3 g/mol
InChI Key: BWWXTPMYTHZLBZ-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, including derivatives of thiophene, have been synthesized and evaluated for their antioxidant activities. Some of these compounds displayed antioxidant activity nearly equivalent to that of ascorbic acid, indicating their potential as therapeutic agents against oxidative stress-related diseases (El‐Mekabaty, 2015).

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile. New series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized, with some compounds exhibiting promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). Additionally, manganese complexes of pyrano[2,3-d]pyrimidine derivatives have shown anticancer activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (El-Shwiniy, Shehab, & Zordok, 2020).

Antimicrobial and Antifungal Activities

New pyrazoline and pyrazolyl-thiazole derivatives containing methanoisoindol-1,3-dion units have been synthesized and assessed for their antimicrobial and antifungal properties. Some compounds showed promising antibacterial activity, as well as effective inhibition of carbonic anhydrase and acetylcholinesterase, highlighting their potential in treating bacterial infections and as lead compounds in drug discovery (Budak et al., 2017).

Structural and Spectroscopic Investigations

The structural and spectroscopic properties of pyrazole derivatives have been explored through various methods, including FT-IR, NMR, docking, and density functional theory (DFT) studies. These investigations provide insights into the molecular structure and potential pharmaceutical applications of these compounds (Kumar et al., 2020).

Properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXTPMYTHZLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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